molecular formula C20H19NO4 B12153668 N~1~-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide

N~1~-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B12153668
M. Wt: 337.4 g/mol
InChI Key: TXWVUNZSMRSJOL-UHFFFAOYSA-N
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Description

N~1~-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2-isopropylphenyl group and a 2-oxo-2H-chromen-7-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropylphenylamine and 7-hydroxy-2H-chromen-2-one.

    Formation of Intermediate: The 2-isopropylphenylamine is reacted with chloroacetyl chloride to form N-(2-isopropylphenyl)chloroacetamide.

    Coupling Reaction: The intermediate N-(2-isopropylphenyl)chloroacetamide is then coupled with 7-hydroxy-2H-chromen-2-one in the presence of a base, such as potassium carbonate, to yield the final product, N1-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of new acetamide derivatives with different substituents.

Scientific Research Applications

N~1~-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-methylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
  • N~1~-(2-ethylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
  • N~1~-(2-propylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide

Uniqueness

N~1~-(2-isopropylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the presence of the 2-isopropylphenyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

2-(2-oxochromen-7-yl)oxy-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H19NO4/c1-13(2)16-5-3-4-6-17(16)21-19(22)12-24-15-9-7-14-8-10-20(23)25-18(14)11-15/h3-11,13H,12H2,1-2H3,(H,21,22)

InChI Key

TXWVUNZSMRSJOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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